2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin core, a thioether linkage at position 2, a 3-isopropoxypropyl substituent at position 3, and a p-tolyl acetamide group. Its structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and a molecular weight of 481.56 g/mol. The benzofuro ring system enhances aromatic π-π interactions, while the isopropoxypropyl chain may improve solubility compared to shorter alkyl substituents .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-16(2)31-14-6-13-28-24(30)23-22(19-7-4-5-8-20(19)32-23)27-25(28)33-15-21(29)26-18-11-9-17(3)10-12-18/h4-5,7-12,16H,6,13-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPBVGBZBCNPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is an intriguing molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 497.63 g/mol. The structure features a benzofuro-pyrimidine core linked to a thioether and an acetamide moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O4S2 |
| Molecular Weight | 497.63 g/mol |
| InChIKey | DJCNISALCCZYSR-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in cancer treatment.
- Antitumor Activity : The compound's structural similarity to known anti-cancer agents suggests it may interact with specific molecular targets involved in tumor growth and proliferation. For example, compounds containing pyrimidine rings have been shown to inhibit various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Enzyme Inhibition : The thioether group may enhance the compound's ability to act as an enzyme inhibitor, potentially affecting metabolic pathways critical for cancer cell survival.
Case Studies and Research Findings
Recent studies have explored the cytotoxic effects of related compounds against various cancer cell lines:
- Cytotoxicity Testing : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against HeLa (cervical cancer) cells while showing lower toxicity towards normal liver cells. This selectivity is crucial for developing safer cancer therapies .
- Selectivity Index (SI) : The selectivity index is a critical measure of a compound's therapeutic potential. For instance, one derivative showed a higher SI compared to established drugs like Sorafenib, indicating a promising profile for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Research Findings and Implications
Thieno-based compounds (e.g., ) may have faster metabolic clearance due to reduced steric hindrance.
Substituent Effects: The 3-isopropoxypropyl group in the target compound balances solubility and membrane permeability better than shorter alkyl chains (e.g., ethyl in ) or non-polar groups (e.g., CF3 in ). p-Tolyl acetamide (common in target and ) favors interactions with hydrophobic enzyme pockets, while bulkier substituents (e.g., 4-isopropylphenyl in ) may limit bioavailability.
Synthetic Accessibility: Benzofuro derivatives require multi-step synthesis involving cyclization of substituted phthalimides (similar to methods in ), whereas thieno analogs are synthesized via direct coupling of thiophene precursors .
Q & A
Advanced Research Question
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS; the thioether bond is susceptible to oxidation, requiring antioxidants in formulations .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for fused heterocycles) .
- Photostability : Expose to UV light (λ = 254 nm) and track photodegradation products. Benzofuran rings are prone to ring-opening under prolonged UV exposure .
How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
Advanced Research Question
- Substitution Patterns : Systematically vary the isopropoxypropyl chain (e.g., replace with methoxyethyl or cyclopropoxymethyl) to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Substitute the p-tolyl group with fluorophenyl or chlorophenyl analogs to enhance lipophilicity and blood-brain barrier penetration .
- Activity Assays : Use enzyme inhibition assays (e.g., kinase profiling) and cell-based models (e.g., cancer cell lines) to correlate structural modifications with IC50 values .
What analytical techniques are critical for resolving impurities in the final product?
Basic Research Question
- Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate residual starting materials (<1% threshold) .
- Spectroscopy : ¹³C NMR detects carbonyl impurities (e.g., unreacted acetamide intermediates), while LC-MS identifies sulfoxide byproducts from thioether oxidation .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) to validate purity; deviations >0.3% indicate unresolved contaminants .
How should researchers address contradictory biological activity data across in vitro and in vivo models?
Advanced Research Question
- Metabolic Stability : Test hepatic microsome stability (human/rat) to identify rapid clearance mechanisms (e.g., CYP450-mediated oxidation of the isopropoxy group) .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% common for lipophilic heterocycles), which reduces free drug availability in vivo .
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS. For example, sulfoxidation of the thioether may reduce potency .
What computational approaches are effective for predicting target interactions?
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR or Aurora A). The benzofuropyrimidine core mimics ATP’s adenine moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Pay attention to hydrogen bonds between the acetamide group and catalytic lysine residues .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
How can cross-disciplinary approaches enhance research on this compound?
Advanced Research Question
- Material Science : Collaborate to develop nanoformulations (e.g., PLGA nanoparticles) to improve solubility and controlled release .
- Chemical Biology : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach fluorescent probes for cellular tracking .
- Pharmacology : Combine with PK/PD modeling to optimize dosing regimens, leveraging in vitro IC50 and in vivo half-life data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
